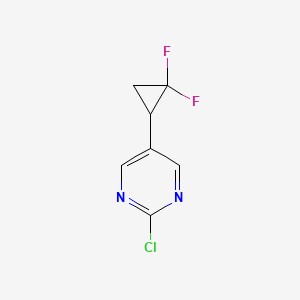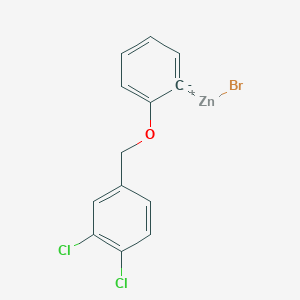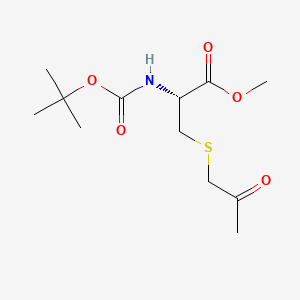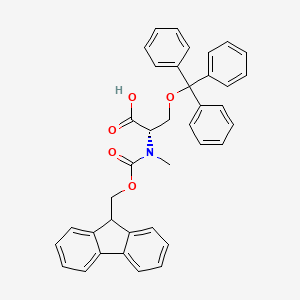
Fmoc-N-Me-Ser(Trt)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-N-Methyl-Serine(Trityl)-OH is a derivative of serine, an amino acid, that is commonly used in peptide synthesis. The compound is protected by two groups: the 9-fluorenylmethyloxycarbonyl (Fmoc) group and the trityl (Trt) group. These protecting groups are essential in peptide synthesis to prevent unwanted reactions at specific sites of the amino acid during the synthesis process.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-Methyl-Serine(Trityl)-OH typically involves the protection of the serine hydroxyl group with the trityl group and the amino group with the Fmoc group. The process generally follows these steps:
Protection of the Hydroxyl Group: The hydroxyl group of serine is protected using trityl chloride in the presence of a base such as pyridine.
Methylation of the Amino Group: The amino group is methylated using a methylating agent like methyl iodide.
Protection of the Amino Group: The amino group is then protected with the Fmoc group using Fmoc chloride in the presence of a base like sodium carbonate.
Industrial Production Methods
Industrial production of Fmoc-N-Methyl-Serine(Trityl)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of green solvents and environmentally friendly reagents is also being explored to minimize the environmental impact of the synthesis process .
化学反応の分析
Types of Reactions
Fmoc-N-Methyl-Serine(Trityl)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and Trityl protecting groups.
Coupling Reactions: Formation of peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: The Fmoc group is typically removed using a base such as piperidine, while the Trityl group is removed using an acid like trifluoroacetic acid.
Coupling: Peptide coupling reagents such as HATU or DIC are used to form peptide bonds under mild conditions.
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, where Fmoc-N-Methyl-Serine(Trityl)-OH is incorporated at desired positions.
科学的研究の応用
Fmoc-N-Methyl-Serine(Trityl)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: Used in solid-phase peptide synthesis to create peptides with specific sequences.
Biology: Utilized in the study of protein structure and function.
Medicine: Employed in the development of peptide-based drugs and therapeutic agents.
作用機序
The mechanism of action of Fmoc-N-Methyl-Serine(Trityl)-OH involves its incorporation into peptides during synthesis. The protecting groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The Fmoc group is removed under basic conditions, while the Trityl group is removed under acidic conditions, revealing the free amino and hydroxyl groups for further reactions.
類似化合物との比較
Similar Compounds
Fmoc-Serine(Trityl)-OH: Similar to Fmoc-N-Methyl-Serine(Trityl)-OH but without the methylation of the amino group.
Fmoc-Threonine(Trityl)-OH: Another amino acid derivative used in peptide synthesis with a similar protecting group strategy.
Uniqueness
Fmoc-N-Methyl-Serine(Trityl)-OH is unique due to the methylation of the amino group, which can influence the properties of the resulting peptides, such as their stability and biological activity. This makes it a valuable tool in the synthesis of peptides with specific characteristics .
特性
分子式 |
C38H33NO5 |
|---|---|
分子量 |
583.7 g/mol |
IUPAC名 |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-trityloxypropanoic acid |
InChI |
InChI=1S/C38H33NO5/c1-39(37(42)43-25-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34)35(36(40)41)26-44-38(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29/h2-24,34-35H,25-26H2,1H3,(H,40,41)/t35-/m0/s1 |
InChIキー |
JNGHYLDUUAEJDZ-DHUJRADRSA-N |
異性体SMILES |
CN([C@@H](COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
正規SMILES |
CN(C(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


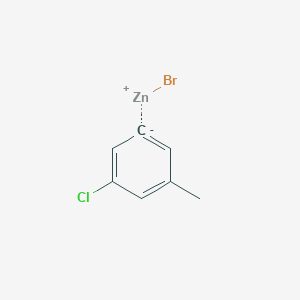
![2-{[4-(Quinoxalin-2-ylsulfamoyl)phenyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14892735.png)
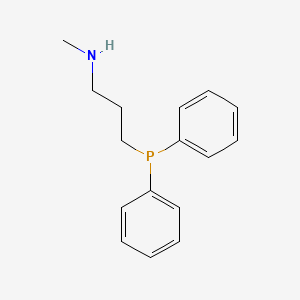
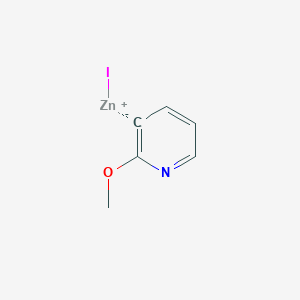
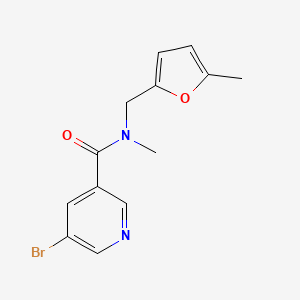

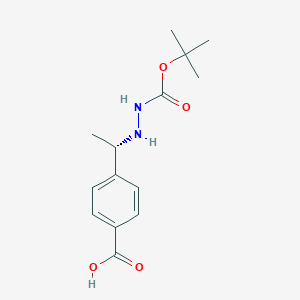

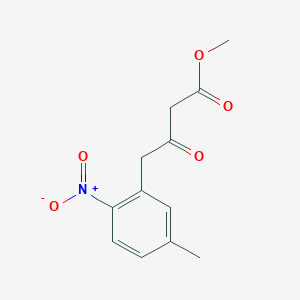
![N-[(4-bromophenyl)methyl]-N-(1-hydroxypropan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B14892774.png)
![n-(2-(Benzo[d]thiazol-2-ylamino)ethyl)methanesulfonamide](/img/structure/B14892777.png)
